2-(3-Bromopropoxy)-1,4-difluorobenzene
Description
2-(3-Bromopropoxy)-1,4-difluorobenzene is an aromatic ether featuring a brominated propoxy chain and fluorine substituents at the 1,4-positions of the benzene ring. Structurally, it combines electron-withdrawing fluorine atoms with a bromine-terminated alkoxy group, making it a versatile intermediate in organic synthesis.
Key Characteristics (Calculated):
- Molecular Formula: C₉H₈BrF₂O
- Molecular Weight: ~251.07 g/mol
- Substituents:
- Two fluorine atoms at the 1,4-positions (para to each other).
- A 3-bromopropoxy group (-O-(CH₂)₃Br) at the 2-position.
Potential Applications:
- Intermediate in pharmaceuticals or agrochemicals due to the reactivity of the bromopropoxy group.
- Building block for synthesizing fluorinated polymers or liquid crystals.
Properties
Molecular Formula |
C9H9BrF2O |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
2-(3-bromopropoxy)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2O/c10-4-1-5-13-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |
InChI Key |
XVDMRLUZDUUXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCBr)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic Effects
- Fluorine vs. Methyl Groups: The fluorine atoms in this compound increase the compound’s polarity and electronegativity compared to its dimethyl analog . Fluorine’s electron-withdrawing nature may activate the bromopropoxy group for nucleophilic substitution reactions, unlike the electron-donating methyl groups in 1,4-dimethylbenzene derivatives.
Reactivity
- The bromine atom in the propoxy chain serves as a leaving group, enabling reactions such as Suzuki coupling or nucleophilic substitutions. This contrasts with 1,4-difluorobenzene , which lacks reactive side chains and is primarily used as an analytical surrogate .
- Compared to the sulfonyl-substituted analog , the target compound’s simpler structure may offer broader compatibility in synthetic pathways.
Analytical Utility
- While 1,4-difluorobenzene is a validated surrogate in EPA Method 8240 for VOC analysis , the bromopropoxy derivative’s larger size and bromine content could limit its volatility, making it less suitable for gas chromatography unless derivatized.
Research Findings
- Synthetic Pathways: The dimethyl analog (C₁₁H₁₅BrO) is synthesized via Williamson ether synthesis between 2,5-dimethylphenol and 1-bromo-3-chloropropane . A similar route could apply to the fluorinated target compound using 2-fluoro-4-fluorophenol.
- Thermal Stability :
- Fluorinated aromatic ethers generally exhibit higher thermal stability than their hydrocarbon counterparts due to strong C-F bonds. This property is critical in high-temperature applications (e.g., polymer matrices).
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